N-(4-methoxyphenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide
Description
“N-(4-methoxyphenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide” is a complex organic compound. It contains a pyrrolo[2,3-b]pyridine core, which is a type of heterocyclic compound . It also has a methoxyphenyl group (a phenyl ring with a methoxy substituent), a phenylsulfonyl group (a phenyl ring bonded to a sulfonyl group), and a carboxamide group (a carbonyl group attached to an amine).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrrolo[2,3-b]pyridine core could potentially be synthesized through a multi-step process involving condensation and cyclization reactions . The methoxyphenyl, phenylsulfonyl, and carboxamide groups would then be introduced through subsequent reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic core. The pyrrolo[2,3-b]pyridine core would likely contribute to the compound’s aromaticity and stability . The methoxyphenyl and phenylsulfonyl groups could potentially participate in π-π stacking interactions, while the carboxamide group could form hydrogen bonds .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions, depending on the conditions. For example, the pyrrolo[2,3-b]pyridine core could potentially undergo electrophilic substitution reactions . The methoxyphenyl and phenylsulfonyl groups could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. For example, the compound’s solubility would likely be influenced by the polar carboxamide group and the less polar methoxyphenyl and phenylsulfonyl groups .Future Directions
The study of complex organic compounds like this one is a vibrant field of research with many potential applications, including in the development of new pharmaceuticals and materials . Further studies could explore the synthesis, properties, and potential applications of this compound in more detail.
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-(4-methoxyphenyl)pyrrolo[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-28-17-11-9-16(10-12-17)23-21(25)19-14-15-6-5-13-22-20(15)24(19)29(26,27)18-7-3-2-4-8-18/h2-14H,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBLRFSAQBMNOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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